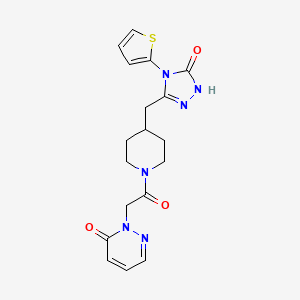

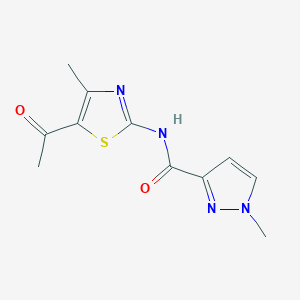

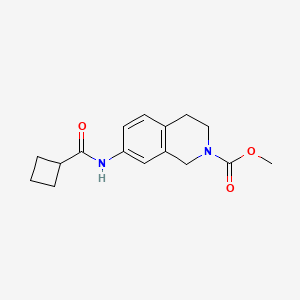

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide” is a derivative of N-(5-acetyl-4-methylthiazol-2-yl) arylamide . These derivatives are multi-target-directed ligands and can be used as lead molecules for the synthesis of derivatives for their further evaluation at molecular targets for the treatment of specific diseases .

Synthesis Analysis

The synthesis of a total of eight derivatives of N-(5-acetyl-4-methylthiazol-2-yl) Arylamide derivatives has been reported . The products obtained in good to excellent yield represent drug-like molecules with a well-developed structure-activity relationship .Molecular Structure Analysis

The synthesized compounds were subjected to chemical characterization (NMR, FTIR and elemental analysis) . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .Chemical Reactions Analysis

The synthesized compounds were tested for biological activities such as antioxidant, antibacterial, antifungal and α-glucosidase . The anti-oxidant properties of compound 3h (IC 50 ± SEM = 141.9 ± 1.12 µg/mL) were found maximum in comparison to the rest of the derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using NMR, FTIR and elemental analysis . The results were further supported by molecular docking studies and the chemical stability of the derivatives was also performed by density functional theory (DFTs) calculations .科学的研究の応用

Multi-Target-Directed Ligands

The compound and its derivatives have been identified as multi-target-directed ligands . This means they can interact with multiple biological targets, which makes them potential candidates for the treatment of complex diseases that involve multiple biological pathways .

Antioxidant Properties

One of the derivatives of this compound, specifically compound 3h, has been found to exhibit significant antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Antibacterial Activity

Some derivatives of the compound, particularly compounds 3d and 3h, have shown significant antibacterial activity . This suggests potential use in the development of new antibiotics, which are needed to combat antibiotic-resistant bacteria .

Antifungal Activity

The compound has also demonstrated antifungal activity, with compound 3a showing significant fungicidal activity . This indicates potential applications in the treatment of fungal infections .

α-Glucosidase Inhibition

The compound and its derivatives have shown inhibitory activity against α-glucosidase . α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into simple sugars. Inhibitors of this enzyme are used in the treatment of type 2 diabetes .

Antitumor Activity

Some analogs of the compound, such as 25a, 25b, and 26, have shown a better antitumor profile than standard drugs like harmine and cisplatin . This suggests potential applications in cancer treatment .

Antimicrobial Agents

Many compounds containing a thiazole ring, which is present in the compound, have shown higher antimicrobial activity than standard drugs . This indicates potential use in the development of new antimicrobial agents .

Proteomics Research

The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

作用機序

The antibacterial results showed the compounds 3d and 3h as a significant bacterial inhibitor . The significant fungicidal activity was observed by compound 3a with the zone of inhibition up to 24 mm . When the effect was observed on α-glucosidase activity, the highest enzyme inhibition activity was observed by 3h (IC 50 ± SEM 134.4 ± 1.01 µg/mL) followed by 3c (IC 50 ± SEM = 157.3 ± 1.11 µg/mL) .

特性

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-6-9(7(2)16)18-11(12-6)13-10(17)8-4-5-15(3)14-8/h4-5H,1-3H3,(H,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCPZSUNUKSRHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN(C=C2)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-methylthiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

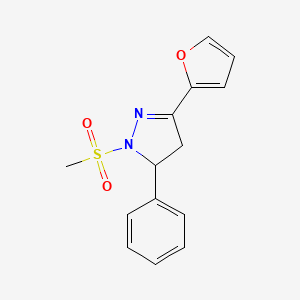

![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)

![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)

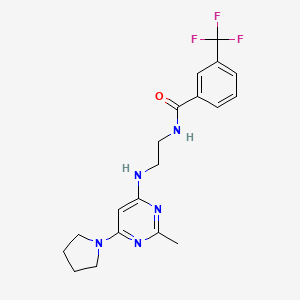

![1-(6-cyclopropylpyridazin-3-yl)-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B2660813.png)

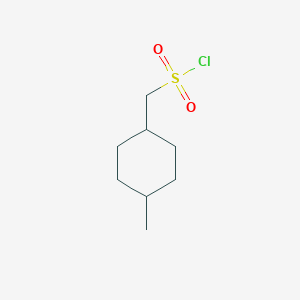

![N-(4-bromo-3-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2660819.png)